molecular formula C20H26ClNO3 B4406170 4-[2-[2-(4-Phenylphenoxy)ethoxy]ethyl]morpholine;hydrochloride

4-[2-[2-(4-Phenylphenoxy)ethoxy]ethyl]morpholine;hydrochloride

Cat. No.: B4406170
M. Wt: 363.9 g/mol
InChI Key: WYCIIUSAPOWDGC-UHFFFAOYSA-N
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Description

4-[2-[2-(4-Phenylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is a complex organic compound with a molecular formula of C22H28ClNO3 This compound is known for its unique structure, which includes a morpholine ring and a phenylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-Phenylphenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylphenol with ethylene oxide to form 4-phenylphenoxyethanol. This intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-Phenylphenoxy)ethoxy]ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[2-[2-(4-Phenylphenoxy)ethoxy]ethyl]morpholine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Phenylphenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The phenylphenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-ethoxyphenoxy)ethyl]morpholine;hydrochloride
  • 4-(2-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy}ethyl)morpholine;hydrochloride

Uniqueness

Compared to similar compounds, 4-[2-[2-(4-Phenylphenoxy)ethoxy]ethyl]morpholine;hydrochloride has a unique combination of a phenylphenoxy group and a morpholine ring, which provides distinct chemical properties and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.ClH/c1-2-4-18(5-3-1)19-6-8-20(9-7-19)24-17-16-23-15-12-21-10-13-22-14-11-21;/h1-9H,10-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCIIUSAPOWDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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